Product packaging for Azoxystrobin acid(Cat. No.:CAS No. 1185255-09-7)

Azoxystrobin acid

Cat. No.: B571603
CAS No.: 1185255-09-7
M. Wt: 389.367
InChI Key: IKCXDZCEWZARFL-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azoxystrobin acid is a compound of interest in scientific research, particularly in environmental and analytical chemistry. It is primarily used as a high-purity reference standard for the analysis and quantification of Azoxystrobin, a broad-spectrum strobilurin fungicide , and its potential metabolites in various samples. Researchers utilize this standard in method development and quality control for laboratory testing, such as monitoring environmental fate, studying degradation pathways, and ensuring food safety compliance. While the specific mechanism of action for the acid form is a subject of research, its parent compound, Azoxystrobin, is a well-known QoI (Quinone outside Inhibitor) fungicide. It functions by inhibiting mitochondrial respiration in fungi, binding to the cytochrome bc1 complex to disrupt electron transfer and prevent energy (ATP) production . Studies have identified bacteria, such as Ochrobactrum anthropi , that can biodegrade Azoxystrobin, and the analysis of intermediates like the acid form is crucial for elucidating these metabolic pathways . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O5 B571603 Azoxystrobin acid CAS No. 1185255-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891507
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185255-09-7
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biotransformation and Degradation Pathways of Azoxystrobin to Azoxystrobin Acid

Hydrolytic Conversion Mechanisms

Chemical hydrolysis, particularly the cleavage of the methyl ester group, is a major pathway for azoxystrobin (B1666510) degradation, yielding azoxystrobin acid.

Influence of Environmental pH on Hydrolysis Kinetics

The rate of azoxystrobin hydrolysis is influenced by the environmental pH. Studies in aqueous environments have shown that degradation is faster at pH 9 compared to neutral (pH 7) or acidic (pH 4) conditions researchgate.netfrontiersin.org. Specifically, the formation of this compound occurs more rapidly and in greater quantities under alkaline conditions researchgate.net. While pH can affect the rate of mineralisation to CO2, its direct impact on the rate of this compound formation via hydrolysis is more pronounced at higher pH values researchgate.net.

Microbial Metabolism and Biotransformation in Diverse Environments

Microorganisms play a crucial role in the biodegradation of azoxystrobin, contributing to its transformation into this compound and other metabolites.

Bacterial Degradation Pathways

Various bacterial strains have been identified that can utilize azoxystrobin as a sole carbon source, initiating its breakdown. These microorganisms employ specific metabolic routes to transform the fungicide.

Several bacterial species have been isolated and characterized for their ability to degrade azoxystrobin. These include:

Ochrobactrum anthropi SH14: This strain has demonstrated significant degradation of azoxystrobin, utilizing it as a sole carbon source researchgate.netnih.govnih.govmdpi.comresearchgate.netnauka.gov.plasm.orgasm.org.

Bacillus licheniformis TAB7: This bacterium has also shown the ability to degrade azoxystrobin through a novel degradation pathway, producing azoxystrobin amine as a metabolite researchgate.netu-tokyo.ac.jpmedchemexpress.comnih.gov.

Cupriavidus sp. and Rhodanobacter sp.: These genera have also been identified as capable of degrading azoxystrobin, often in conjunction with other strobilurin fungicides asm.orgasm.orgebi.ac.uklancs.ac.ukebi.ac.ukresearchgate.net.

The microbial degradation of azoxystrobin often involves the hydrolysis of its methyl ester group, leading to the formation of this compound nih.govresearchgate.netresearchgate.net. For instance, Ochrobactrum anthropi SH14 degrades azoxystrobin via a metabolic pathway that produces several intermediate products, including N-(4,6-dimethoxypyrimidin-2-yl)-acetamide, 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine, and 3-quinolinecarboxylic acid,6,8-difluoro-4-hydroxy-ethyl ester, before further transformation researchgate.netnih.govnih.govmdpi.comresearchgate.net. While this compound is a major metabolite, other transformation products like azoxystrobin amine have also been identified, for example, from the degradation by Bacillus licheniformis TAB7 researchgate.netu-tokyo.ac.jpmedchemexpress.comnih.gov.

Environmental Fate, Distribution, and Transport of Azoxystrobin Acid

Mobility and Leaching Potential in Soil Systems

The transformation of azoxystrobin (B1666510) to azoxystrobin acid results in a compound with a higher potential for mobility within the soil profile. ebi.ac.uknih.gov While azoxystrobin is considered fairly immobile, its acid metabolite is quite mobile and presents a greater risk of moving through the soil. researchgate.netnih.gov

This compound has a markedly higher water solubility compared to its parent compound. nih.gov Reports indicate its solubility is as high as 860 mg/L, which contributes to its low binding affinity in most soil types and a high potential for leaching. bioline.org.br This high solubility means the compound is likely to leach into groundwater. researchgate.netresearchgate.net Studies using soil columns have demonstrated this behavior; while azoxystrobin itself did not leach out of 300 mm columns, its degradation product, this compound, was detected in the leachate after 18 weeks of simulated rainfall. researchgate.netnih.gov This suggests that under agricultural conditions, this compound is prone to moving downwards through the soil profile with percolating water. researchgate.net The Groundwater Ubiquity Score (GUS) for azoxystrobin is calculated at 3.10, indicating high leachability, which is largely attributed to the properties of its mobile degradates like the acid form. herts.ac.ukmdpi.com

The mobility and persistence of this compound are influenced by various soil properties. The mobility of weakly acidic metabolites like this compound is reported to be highest in alkaline soils. bioline.org.brapvma.gov.au One study found that the degradation of azoxystrobin was faster in slightly alkaline soil (95% degradation in 96 hours) compared to acidic soil (70% degradation in the same period), which would affect the rate of formation of the acid metabolite. globalsciencebooks.info

The addition of organic matter, such as compost or manure, can also affect the fate of azoxystrobin and its acid metabolite. The amendment of soil with 5% compost was found to enhance the degradation of azoxystrobin, with this compound being the sole metabolite recovered. ebi.ac.uknih.gov In a study on a sandy loam soil, adding 5% compost increased the Freundlich adsorption parameter (Kf) for azoxystrobin from 9.31 to 13.72, indicating stronger sorption. nih.govresearchgate.netscience.gov However, this increased sorption of the parent compound was also linked to enhanced degradation into this compound. nih.gov The effect of compost can be mixed; in one case, it enhanced persistence in silt loam soil while promoting degradation in sandy loam soil. researchgate.net This indicates that the interaction between soil type and organic amendments is a critical factor in determining the persistence and mobility of this compound. researchgate.net

Table 1: Effect of Compost Amendment on Azoxystrobin Degradation Half-Life (in days)

Soil ConditionNatural Soil Half-Life (days)5% Compost-Amended Soil Half-Life (days)Source
Aerobic107.4773.39 nih.govresearchgate.net
Anaerobic62.6938.58 nih.govresearchgate.net

Due to its high mobility and persistence, this compound poses a significant threat of groundwater contamination. researchgate.netebi.ac.ukepa.gov The environmental properties of the acrylic acid degradate are similar to those of pesticides that are frequently detected in groundwater. epa.gov It is considered more likely to be found in groundwater than its parent compound, azoxystrobin. epa.gov The high leaching potential is attributed to its low soil sorption affinity and relatively high persistence. epa.gov Monitoring studies have confirmed these concerns. In California, a study detected this compound in three groundwater wells adjacent to rice fields where the parent fungicide is used. ca.gov Another study in Denmark found that the degradation product (referred to as R234886) leached for a longer time and at higher concentrations than azoxystrobin in loamy soils, posing a potential threat to drinking water resources. researchgate.net

Persistence and Degradation Dynamics in Aquatic Environments

Once it reaches aquatic systems, this compound exhibits specific degradation and persistence behaviors that determine its impact on these environments.

In water-sediment systems, this compound is a major metabolite of azoxystrobin degradation. fao.org Studies have shown that after 152 days of incubation, this compound accounted for up to 20% of the initially applied radioactivity of the parent compound. fao.org While the parent compound dissipates rapidly from the water phase, it adsorbs to sediment where it continues to degrade. fao.org The acid metabolite is also subject to further degradation and is eventually mineralized into carbon dioxide. fao.org The rate of degradation is influenced by pH, with dissipation being fastest at pH 9. researchgate.net The half-life of azoxystrobin in water at different pH levels (4, 7, and 9) ranged from 143 to 158 days, with the concentration of this compound increasing for up to 130 days. researchgate.net

Azoxystrobin and its degradation products, including this compound, are frequently detected in freshwater systems. ebi.ac.ukwikipedia.orgresearchgate.net The extensive use of the parent fungicide has led to the contamination of streams, ponds, and groundwater. nih.gov One study reported that the azoxystrobin degradate R234886 (this compound) was detected at concentrations up to 2.1 μg/L in leachate from loamy soils. researchgate.net Another survey detected the parent compound azoxystrobin in 45% of 103 water samples, indicating the widespread potential for the presence of its more mobile acid degradate. researchgate.net The detection of azoxystrobin in a high proportion of water samples (30-41%) in another study further underscores the potential for contamination by its highly soluble acid metabolite. bioline.org.br

Factors Influencing Environmental Half-Life

The environmental persistence of this compound, a primary metabolite of the fungicide azoxystrobin, is governed by a complex interplay of biotic and abiotic factors. Its half-life, the time required for half of the initial concentration to degrade, varies significantly across different environmental compartments such as soil and water. Key factors influencing this degradation rate include microbial activity, soil properties, temperature, moisture, pH, and sunlight.

Microbial Degradation: The primary route of dissipation for azoxystrobin in the environment is through microbial degradation, which leads to the formation of this compound. fao.orgnih.gov The rate of this process is highly dependent on the microbial biomass present in the soil. fao.org Studies have shown that in sterile soil, degradation of azoxystrobin is not significant, highlighting the crucial role of microorganisms. fao.org The half-life of azoxystrobin, and consequently the formation and subsequent degradation of this compound, can range from 14 days to 6 months depending on the microbiological and biochemical parameters of the soil. nih.gov The presence of certain bacteria, such as Nocardia, Arthrobacter, and Mycobacterium, which can utilize azoxystrobin as a carbon and nitrogen source, can accelerate its degradation. researchgate.net

Soil Properties: Soil composition significantly impacts the persistence of this compound. The addition of organic matter, such as compost, has been shown to enhance the degradation of azoxystrobin. nih.govresearchgate.net In one study, the half-life of azoxystrobin in natural sandy loam soil under aerobic conditions was 107.47 days, which decreased to 73.39 days when amended with 5% compost. nih.govresearchgate.net This is likely due to an increase in microbial activity supported by the organic matter. Soil type also plays a role; for instance, degradation was found to be more rapid in loamy sand compared to sandy loam. d-nb.info

Temperature: Temperature has a direct effect on the rate of chemical and microbial degradation processes. Higher temperatures generally lead to a shorter half-life for azoxystrobin and its acid metabolite. acs.orgresearchgate.net In a study on Andisol soil, the half-life of azoxystrobin decreased from 87 days at 5°C to 77 days at 20°C, and further to 63 days at 35°C. researchgate.net This indicates that global warming could potentially influence the persistence of this compound in the environment. ebi.ac.uk

Moisture and Aeration: Soil moisture content and aeration status (aerobic vs. anaerobic conditions) are critical factors. Degradation is generally faster under anaerobic (submerged) conditions compared to aerobic conditions. nih.govresearchgate.net For example, in a sandy loam soil, the half-life of azoxystrobin was 107.47 days under aerobic conditions and 62.69 days under anaerobic conditions. nih.govresearchgate.net In compost-amended soil, these values were 73.39 and 38.58 days, respectively. nih.govresearchgate.net

pH: The pH of the environmental matrix, particularly in aqueous systems, influences the hydrolysis and formation of this compound. The formation of this compound from its parent compound is faster under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. frontiersin.orgbioline.org.br While azoxystrobin is stable to hydrolysis at 25°C across a pH range of 5 to 9, at an elevated temperature of 50°C and a pH of 9, its half-life due to hydrolysis is approximately 8.7 days. fao.orgepa.gov

Photolysis: Sunlight, particularly UV radiation, contributes to the degradation of azoxystrobin, a process known as photolysis. nih.gov The half-life of azoxystrobin due to aqueous photolysis can range from 11 to 17 days under summer sunlight conditions. fao.org In soil, photolysis is also a significant degradation pathway, with a reported half-life of 11 days. epa.gov However, soil can also act as a screen, slowing down the degradation by sunlight and UV light. nih.gov The photochemical transformation of azoxystrobin involves several pathways, including isomerization and hydrolysis. nih.gov

The following tables summarize the half-life of azoxystrobin under various environmental conditions, which directly influences the formation and persistence of its primary metabolite, this compound.

Table 1: Half-life of Azoxystrobin in Soil

Soil Type Condition Half-life (days) Reference
Sandy Loam Aerobic 107.47 nih.govresearchgate.net
Sandy Loam Anaerobic 62.69 nih.govresearchgate.net
Sandy Loam + 5% Compost Aerobic 73.39 nih.govresearchgate.net
Sandy Loam + 5% Compost Anaerobic 38.58 nih.govresearchgate.net
Silt Loam Aerobic 56 - 279 fao.org
Sandy Clay Loam Aerobic 56 - 279 fao.org
Sandy Loam Aerobic 56 - 279 fao.org
Andisol 5°C 87 researchgate.net
Andisol 20°C 77 researchgate.net
Andisol 35°C 63 researchgate.net
Bare Ground Field ~14 fsc.go.jp

Table 2: Half-life of Azoxystrobin in Aqueous Systems

Condition pH Temperature Half-life Reference
Hydrolysis 9 50°C 8.7 days epa.gov
Aqueous Photolysis 7 25°C 11 - 17 days fao.org
Water 4, 7, 9 Not specified 143 - 158 days ebi.ac.uk
Water-Sediment System Not specified Not specified < 7 days (in water) fao.org

Analytical Methodologies for Detection and Quantification of Azoxystrobin Acid

Chromatographic Techniques for Trace Analysis

Chromatographic methods are essential for separating azoxystrobin (B1666510) acid from complex sample matrices before detection and quantification. Liquid chromatography, particularly when coupled with advanced detection systems, offers the sensitivity and selectivity required for trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely employed technique for the simultaneous determination of azoxystrobin and its metabolites, including azoxystrobin acid researchgate.netresearchgate.netaustinpublishinggroup.com. This method offers high sensitivity, selectivity, and confirmation capabilities, making it suitable for trace analysis in diverse matrices.

LC-MS/MS analysis typically involves separation on a reversed-phase column, such as a C18 column, using a mobile phase gradient composed of aqueous solutions (often containing formic acid) and organic solvents like acetonitrile (B52724) researchgate.netnih.gov. Electrospray ionization (ESI) in positive ion mode (ESI+) is commonly used to ionize this compound austinpublishinggroup.com. The tandem mass spectrometry detection allows for the monitoring of specific precursor and product ions, providing high specificity and reducing the risk of false positives ca.gov.

Studies have reported excellent performance characteristics for LC-MS/MS methods. For instance, limits of quantification (LOQs) for this compound have been reported as low as 0.48 ng/g dry weight in lettuce researchgate.net and 0.04 μg/L in wastewater samples csic.es. Recoveries typically range from 70% to 120%, with relative standard deviations (RSDs) often below 10% or 20%, indicating good accuracy and precision researchgate.netscience.govresearchgate.netresearchgate.netnih.govethz.chresearchgate.net. Linearity is usually established with correlation coefficients (R²) greater than 0.98 researchgate.netaustinpublishinggroup.comcsic.esscience.gov.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is another chromatographic technique utilized for the analysis of this compound science.govbioline.org.br. While generally less sensitive than LC-MS/MS for trace analysis, HPLC-DAD can provide reliable quantification and confirmation based on UV-Vis spectral data.

HPLC-DAD methods typically employ C18 reversed-phase columns and mobile phases consisting of acetonitrile and water mixtures, sometimes with the addition of acidic modifiers like ortho-phosphoric acid or formic acid researchgate.netbioline.org.br. Detection wavelengths commonly used for azoxystrobin and its acid metabolite include 220 nm or 230 nm researchgate.netbioline.org.br. The retention time for this compound has been reported as approximately 2.8 minutes on a specific C18 column bioline.org.br. While specific LOQ values for HPLC-DAD methods for this compound are less frequently detailed in the reviewed literature compared to LC-MS/MS, it remains a viable option for samples with higher concentrations or as a complementary detection method austinpublishinggroup.com.

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to efficiently extract this compound from complex matrices and remove interfering substances, thereby ensuring accurate chromatographic analysis.

QuEChERS-based Extraction Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for the extraction of pesticide residues, including this compound, from various matrices such as vegetables and soil researchgate.netresearchgate.netubbcluj.ro. This technique typically involves an initial extraction step with an organic solvent (e.g., acetonitrile) followed by a clean-up step using sorbents like C18 or PSA (primary secondary amine) depending on the specific protocol researchgate.netubbcluj.robiocrick.com.

Studies comparing QuEChERS with other extraction methods, such as accelerated solvent extraction or shaking extraction, have shown that QuEChERS can yield comparable or even higher recoveries for this compound in certain matrices researchgate.netubbcluj.ro. The flexibility of the QuEChERS approach allows for adaptation to different sample types, making it a versatile tool for routine analysis.

Considerations for Different Environmental and Biological Matrices

The extraction and analysis of this compound require consideration of the specific matrix to optimize recovery and minimize matrix effects.

Environmental Matrices: In soil , this compound is often extracted using solvents like ethyl acetate (B1210297) or acetonitrile, sometimes with the addition of salts to enhance extraction efficiency researchgate.netresearchgate.netresearchgate.net. Its high water solubility and low binding affinity in soil contribute to its mobility, making accurate extraction from soil crucial for assessing potential groundwater contamination bioline.org.brresearchgate.net. In water samples , extraction methods commonly involve solid-phase extraction (SPE) uc.pt or liquid-liquid extraction uc.pt.

Biological Matrices: For plant tissues like lettuce or banana, methods often involve extraction with acetonitrile, sometimes with formic acid, followed by clean-up steps researchgate.netresearchgate.netresearchgate.net. In biological fluids such as urine, sample preparation may include liquid-liquid extraction or SPE, often followed by enzymatic hydrolysis in some protocols, although direct analysis of this compound has also been reported nih.govnih.govnih.gov. The detection of this compound in human urine highlights the need for robust methods applicable to biological samples nih.gov.

The choice of extraction solvent, pH, temperature, and clean-up procedure significantly impacts the recovery and purity of the extract, necessitating careful method development and validation for each matrix.

Method Validation Parameters: Linearity, Precision, Accuracy, and Limits of Quantification

Rigorous validation of analytical methods is paramount to ensure the reliability of results for this compound. Key validation parameters include linearity, precision, accuracy, and limits of quantification (LOQ) and detection (LOD).

Linearity: Calibration curves for this compound are typically generated using matrix-matched standards or solvent standards. Linearity is assessed by correlation coefficients (R²), which are generally required to be ≥0.98 or higher, indicating a good linear relationship between analyte concentration and instrument response across the working range researchgate.netaustinpublishinggroup.comcsic.esscience.gov.

Precision: Precision refers to the agreement between independent test results obtained under stipulated conditions. It is commonly expressed as the relative standard deviation (RSD) of replicate measurements. Acceptable RSD values for this compound analysis are typically below 10% or 20% for both intra-day and inter-day precision researchgate.netscience.govresearchgate.netresearchgate.netnih.govethz.ch.

Accuracy: Accuracy is assessed through recovery studies, where samples are spiked with known amounts of this compound. The percentage recovery indicates how much of the spiked analyte is successfully extracted and detected. Reported recoveries for this compound generally fall within the acceptable range of 70% to 120% researchgate.netscience.govresearchgate.netresearchgate.netnih.govethz.chresearchgate.netbioline.org.br.

Limits of Quantification (LOQ) and Detection (LOD): These parameters define the lowest concentration of this compound that can be reliably quantified (LOQ) or detected (LOD) by the method. LOQs vary depending on the matrix and the analytical technique used, with values commonly reported in the ng/g or μg/L range researchgate.netcsic.esresearchgate.net. For example, LOQs of 0.48 ng/g were achieved for this compound in lettuce using LC-MS/MS researchgate.net, while 0.04 μg/L was reported for wastewater analysis csic.es.

Table 1: Summary of Method Validation Parameters for this compound Analysis

TechniqueMatrixLOQ (approx.)Recovery (%)RSD (%)Linearity (R²)Reference
LC-MS/MSLettuce0.48 ng/g70-120<10≥0.98 researchgate.net
LC-MS/MSUrine0.01 ng/mL90-111<20N/A nih.gov
LC-MS/MSWastewater0.04 μg/L75-100<10≥0.98 csic.es
HPLC-DADSoil0.05 mg/kg86.5-92.34.3-11.5N/A researchgate.net
HPLC-DADPlant rootsN/A81.7-85.3N/AN/A bioline.org.br

Note: N/A indicates data not explicitly provided or applicable in the cited source for the specific parameter.

Utilization as an Analytical Reference Material and Impurity Standard

This compound, also referred to as azoxystrobin free acid, is a significant metabolite and degradation product of the widely used strobilurin fungicide, Azoxystrobin biosynth.comresearchgate.netnih.govnih.govnih.govfao.org. Its presence in environmental samples, agricultural products, and biological matrices necessitates accurate analytical methods for its detection and quantification. In this context, this compound serves a crucial dual role in analytical chemistry: as an analytical reference material and as an impurity standard .

Role as an Analytical Reference Material

Analytical reference materials are indispensable for ensuring the accuracy, reliability, and comparability of chemical measurements. For this compound, its function as a reference material is multifaceted:

Method Development and Validation: High-purity this compound is essential for developing and validating analytical methods designed to detect and quantify its presence in various matrices, including water, soil, food commodities, and biological fluids biosynth.comnih.gov. Researchers utilize these standards to establish method parameters such as linearity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), accuracy, and precision researchgate.netnih.govnih.gov.

Instrument Calibration: Certified reference standards of this compound are used to calibrate analytical instruments, such as High-Performance Liquid Chromatography (HPLC) systems coupled with Mass Spectrometry (LC-MS/MS). This calibration ensures that the instrument provides accurate responses across a range of concentrations, allowing for precise quantification of the analyte in unknown samples fao.orgchromatographyonline.com.

Quality Control: In routine analytical laboratories, reference materials are employed as part of quality control (QC) protocols. Analyzing samples spiked with known concentrations of this compound alongside unknown samples helps to monitor the performance of the analytical system and confirm the validity of the results obtained biosynth.comsigmaaldrich.com.

Role as an Impurity Standard

Impurities in pesticide formulations can arise from various stages, including synthesis, storage, and environmental degradation. These impurities can affect the efficacy, safety, and regulatory compliance of the final product. This compound, being a known metabolite and degradation product, is therefore a critical impurity that requires monitoring.

Identification and Quantification of Impurities: During the manufacturing process of Azoxystrobin, or through its breakdown in the environment, this compound can be formed biosynth.comnih.govnih.gov. Using this compound as an impurity standard allows manufacturers and regulatory bodies to identify and quantify its presence in Azoxystrobin formulations, ensuring that levels remain within acceptable regulatory limits. Studies have identified this compound in human urine samples, indicating its relevance in biomonitoring and exposure assessment researchgate.netnih.gov.

Ensuring Product Quality: The presence of specific impurities can impact the stability and performance of Azoxystrobin-based products. By employing this compound as an impurity standard, quality assurance departments can rigorously test batches to confirm product purity and adherence to specifications synzeal.comallmpuslab.com.

Analytical Methodologies and Performance Data

The detection and quantification of this compound typically involve advanced chromatographic and spectrometric techniques. HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is a widely adopted method due to its sensitivity and selectivity researchgate.netnih.govfao.orgepa.govresearchgate.net. These methods are rigorously validated to ensure their suitability for analyzing complex matrices.

Key performance parameters, such as the Limit of Quantification (LOQ) and linearity (expressed as the coefficient of determination, R²), are critical when using this compound as a standard. These metrics demonstrate the method's ability to reliably detect and quantify the analyte at low concentrations.

Table 1: Performance Characteristics for the Quantification of this compound

Analytical MethodMatrix SampleLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference(s)
High-resolution MSHuman Urine0.01 ng/mLNot specifiedNot specified researchgate.netnih.gov
LC-MS/MSGreenhouse-grown lettuce (dry weight)0.48 ng/g≥ 0.98Acceptable nih.gov

These performance data highlight the sensitivity achievable when employing this compound as a reference standard in analytical procedures, underscoring its vital role in accurate residue analysis and quality control.

Ecological Implications and Environmental Interactions of Azoxystrobin and Its Acid Metabolite

Impact on Non-Target Microbial Communities and Ecosystem Functioning

The widespread use of azoxystrobin (B1666510) can lead to its presence in soil and aquatic ecosystems, potentially disrupting the delicate balance of microbial communities and affecting vital ecosystem functions.

Effects on Soil Bacterial Community Structure and Enzyme Activity

The impact on soil enzyme activity is varied, with some enzymes showing sensitivity while others exhibit greater resilience. Dehydrogenase activity, a general indicator of microbial activity, has been reported to be reduced by azoxystrobin application researchgate.net, though some studies noted an increase over incubation time in amended soils csic.es. Acid phosphatase is often identified as particularly sensitive to azoxystrobin, showing inhibition, while urease, beta-glucosidase, and arylsulphatase demonstrate initial resistance uni-plovdiv.bg. However, the resilience of these enzymes to recover after prolonged exposure (e.g., four months) has been found to be limited uni-plovdiv.bg. Catalase activity can be stimulated by azoxystrobin, especially at higher doses, although it may recover over time nih.govresearchgate.net.

Table 1: Impact of Azoxystrobin on Soil Enzyme Activities

EnzymeEffectConcentration/DoseReference
DehydrogenaseReduced0.1, 1.0, 10.0 mg kg⁻¹ researchgate.net
DehydrogenaseInhibitedHigh dose (32.92 mg kg⁻¹) nih.gov
DehydrogenaseStimulatedLow dose (0.110 mg kg⁻¹) nih.gov
Acid PhosphataseSensitive/InhibitedHigh dose (32.92 mg kg⁻¹), High concentrations nih.govuni-plovdiv.bg
Alkaline PhosphataseInhibitedHigh dose (32.92 mg kg⁻¹) nih.gov
UreaseInhibitedHigh dose (32.92 mg kg⁻¹) nih.gov
UreaseNo significant adverse effectTested concentrations researchgate.net
CatalaseStimulatedHigh dose (32.92 mg kg⁻¹) nih.gov
CatalaseStrong positive effects (initial)Tested concentrations researchgate.net
ProteaseReduced0.1, 1.0, 10.0 mg kg⁻¹ researchgate.net

Influence on Aquatic Bacterial Communities and Algal Blooms

In aquatic ecosystems, azoxystrobin can significantly influence microbial communities, often favoring the growth of cyanobacteria over eukaryotic algae. This occurs because eukaryotic algae and fungi are generally more sensitive to azoxystrobin than cyanobacteria nih.govd-nb.infonih.gov. Azoxystrobin can inhibit the growth of green algae such as Chlorella vulgaris researchgate.net, while promoting the dominance of cyanobacteria like Synechococcus sp. d-nb.info. This shift in community structure can disrupt the ecological balance, potentially contributing to harmful cyanobacterial blooms (HCBs) nih.govd-nb.infonih.gov. Azoxystrobin also appears to disturb the ecological balance within aquatic bacterial communities, creating distinct ecological risks researchgate.net.

Table 2: Azoxystrobin Effects on Aquatic Microbial Communities

Organism GroupEffectMechanism/NotesReference
Eukaryotic Algae (Chlorophyta)Growth InhibitionMore sensitive than cyanobacteria; can lead to cyanobacterial dominance. nih.govd-nb.infonih.gov
CyanobacteriaGrowth PromotionFavored over eukaryotic competitors; can lead to dominance. nih.govd-nb.infonih.govresearchgate.net
Chlorella vulgaris (Green Alga)Inhibited researchgate.net
Microcystis aeruginosa (Cyanobacterium)Less inhibited than C. vulgaris researchgate.net

Effects on Non-Target Invertebrate Organisms

Azoxystrobin can exert toxic effects on various non-target invertebrate organisms in both terrestrial and aquatic environments, impacting their survival, reproduction, and physiological functions.

Terrestrial Invertebrates (e.g., Collembolans, land snails)

While azoxystrobin is generally considered to have low toxicity to some terrestrial invertebrates like earthworms and collembolans, sublethal effects on reproduction have been documented researchgate.net. For instance, the half-maximal effective concentration (EC50) for reproduction in the collembolan Folsomia candida ranges from 57.9 to 126.1 mg/kg researchgate.net.

Studies on land snails, such as Theba pisana, have revealed more pronounced adverse effects. Exposure to environmentally relevant concentrations of azoxystrobin has led to reduced food consumption and growth, induced oxidative stress, and caused significant alterations in biochemical markers including glutathione (B108866) (GSH), catalase (CAT), glutathione peroxidase (GPx), glutathione-S-transferase (GST) activities, and protein content. Furthermore, changes in acetylcholinesterase (AChE) activity and alterations in the hepatopancreas architecture have been observed, suggesting potential neurotoxic and physiological impacts nih.gov.

Table 3: Azoxystrobin Effects on Terrestrial Invertebrates

OrganismEffectConcentration/ValueReference
Theba pisana (Land Snail)Reduced food consumption and growth0.3, 3 µg/ml nih.gov
Theba pisana (Land Snail)Induced oxidative stress0.3, 3 µg/ml nih.gov
Theba pisana (Land Snail)Altered GSH, CAT, GPx, GST, protein content, and AChE activity0.3, 3 µg/ml nih.gov
Theba pisana (Land Snail)Changes in hepatopancreas architecture0.3, 3 µg/ml nih.gov
Folsomia candida (Collembolan)Sublethal effects on reproductionEC50: 57.9-126.1 mg/kg researchgate.net

Aquatic Organisms (e.g., copepods, diatoms)

Azoxystrobin exhibits moderate to very high toxicity towards various aquatic organisms, including algae and invertebrates apvma.gov.au. Copepods, a crucial component of aquatic food webs, are particularly sensitive. Studies have shown direct toxic effects and significant reductions in the abundance of calanoid copepods at tested concentrations slu.seresearchgate.net. For instance, concentrations as low as 2 µg/L have been found to affect certain phytoplankton and macrocrustacean species in wetland ecosystems imdea-agua.org. Diatoms, such as Phaeodactylum tricornutum, also show sensitivity, with significant growth inhibition and cellular structure damage observed at concentrations of 1.0 and 5.0 mg/L researchgate.net. While azoxystrobin acid has been found to be practically non-toxic to rainbow trout, azoxystrobin itself demonstrates moderate to high toxicity to fish apvma.gov.au.

Table 4: Azoxystrobin Toxicity to Aquatic Organisms

OrganismEffectConcentration/ValueReference
Calanoid CopepodsDirect toxic effects, reduced abundanceTested concentrations; 3-33 mg/L slu.seresearchgate.net
Diatoms (Phaeodactylum tricornutum)Significantly inhibited growth, destroyed cellular structure1.0, 5.0 mg/L researchgate.net
Algae (General)Moderate to very high toxicityN/A apvma.gov.au
Invertebrates (General Aquatic)Moderate to very high toxicityN/A apvma.gov.au
Nitzschia sp. (Phytoplankton)Significantly affected2 µg/L imdea-agua.org
Desmodesmus sp. (Phytoplankton)AffectedHigher concentrations imdea-agua.org
Coelastrum sp. (Phytoplankton)AffectedHigher concentrations imdea-agua.org
Echinogammarus sp. (Macrocrustacean)Significantly affected2 µg/L imdea-agua.org
Dugastella valentina (Macrocrustacean)Significantly affected2 µg/L imdea-agua.org
This compoundPractically non-toxic to rainbow troutN/A apvma.gov.au

Phytoremediation Potential of Contaminated Soils

Phytoremediation, the use of plants to remove or degrade contaminants from soil, presents a potential strategy for managing azoxystrobin-contaminated soils. Several plant species have demonstrated the ability to accumulate azoxystrobin and its degradation products, including this compound nih.govbioline.org.brresearchgate.netbioline.org.br.

Plants such as Plantago major, Helianthus annuus, and Glycine (B1666218) max have shown capacity for uptake and translocation of azoxystrobin and its metabolites. Research indicates that this compound accumulates more efficiently in the roots than in the leaves, with P. major roots showing higher accumulation of this compound compared to G. max and H. annus roots. Conversely, G. max leaves accumulated more this compound than the other two species bioline.org.brresearchgate.netbioline.org.br. G. max roots were found to be particularly efficient accumulators of azoxystrobin, followed by P. major and H. annus roots bioline.org.brresearchgate.netbioline.org.br. The presence of this compound in the soil leachate highlights its mobility, underscoring the importance of understanding its fate during phytoremediation processes researchgate.net.

Table 5: Plant Accumulation of Azoxystrobin and this compound in Phytoremediation Studies

Plant SpeciesPlant PartAzoxystrobin (mg/kg)This compound (mg/kg)Reference
Glycine maxRoots25.32Significantly accumulated (more than P. major, H. annus) bioline.org.brresearchgate.netbioline.org.br
Glycine maxLeavesN/ASignificantly accumulated (more than P. major, H. annus) bioline.org.brresearchgate.netbioline.org.br
Plantago majorRoots20.62Significantly accumulated (more than G. max, H. annus) bioline.org.brresearchgate.netbioline.org.br
Plantago majorLeaves15.03 (max at 10 days)Significantly accumulated (less than G. max) bioline.org.brresearchgate.netbioline.org.br
Helianthus annuusRoots18.29Accumulated (less than P. major) bioline.org.brresearchgate.netbioline.org.br
Helianthus annuusLeaves9.8 (max at 10 days)Accumulated (less than G. max) bioline.org.brresearchgate.netbioline.org.br

Molecular and Biochemical Aspects of Azoxystrobin Resistance Mechanisms in Fungi

Target-Site Resistance Mechanisms

Target-site resistance occurs due to modifications in the specific protein that the fungicide binds to, reducing its effectiveness. For azoxystrobin (B1666510), the target is the cytochrome b protein within the mitochondrial respiratory chain.

The most significant mechanism of resistance to azoxystrobin and other Quinone outside Inhibitor (QoI) fungicides involves point mutations in the mitochondrial cytochrome b gene (cyt b). nih.govresearchgate.net These single nucleotide polymorphisms lead to amino acid substitutions in the cytochrome b protein, altering the fungicide's binding site. Three key mutations have been identified:

G143A: This mutation involves the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143. The G143A substitution is the most common and confers a high level of resistance, often rendering the fungicide completely ineffective in field conditions. frac.infonih.govresearchgate.net This mutation has been identified in numerous plant pathogens. nih.govresearchgate.net

F129L: This mutation results in the substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129. It typically confers a lower or moderate level of resistance compared to the G143A mutation. nih.govfrac.infonih.gov Fungi with the F129L mutation may still be controlled by azoxystrobin when applied at the manufacturer's recommended rates. frac.info

G137R: The substitution of glycine (G) with arginine (R) at position 137 has also been found to confer moderate resistance. researchgate.netfrac.info This mutation is considered rare and has been detected in only a few pathogen populations, such as Pyrenophora tritici-repentis. frac.info

These mutations reduce the binding affinity of azoxystrobin to the Qo site of cytochrome b, thereby allowing mitochondrial respiration to continue even in the presence of the fungicide. nih.gov

Table 1: Common Mutations in the Cytochrome b Gene Conferring Resistance to Azoxystrobin

MutationAmino Acid ChangeResulting Resistance LevelPrevalence
G143A Glycine → AlanineHigh / Complete frac.inforesearchgate.netCommon in many pathogens researchgate.netfrac.info
F129L Phenylalanine → LeucineModerate / Partial frac.infonih.govLess common than G143A frac.info
G137R Glycine → ArginineModerate / Partial frac.infoRare frac.info

Azoxystrobin's mechanism of action is to inhibit the mitochondrial respiratory chain at the cytochrome bc1 complex, also known as Complex III. researchgate.netnih.gov It specifically binds to the Quinone outside (Qo) site of cytochrome b, one of the key proteins in this complex. wikipedia.orgresearchgate.net This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1. researchgate.net The disruption of the electron transport chain prevents the creation of a proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP). researchgate.netoncotarget.com Without sufficient ATP, vital cellular processes like spore germination and mycelial growth are halted, ultimately leading to the death of the fungus. pomais.comnih.gov The mutations described in the previous section prevent or reduce this binding, allowing the electron transport chain and ATP synthesis to function, thus conferring resistance.

Characterization of Cross-Resistance Patterns and Fitness Penalties

Cross-resistance occurs when a pathogen's resistance to one fungicide also provides resistance to other, often chemically related, fungicides. wikipedia.org Due to their shared mode of action, fungi with target-site mutations conferring resistance to azoxystrobin typically exhibit cross-resistance to other QoI (Group 11) fungicides, such as pyraclostrobin. pomais.comapsnet.org However, cross-resistance is generally not observed between azoxystrobin and fungicides with different modes of action, such as sterol demethylation inhibitors (DMIs) or carbendazim. apsnet.org

The development of fungicide resistance can sometimes be associated with a fitness penalty , which is a disadvantage to the pathogen in the absence of the fungicide. nih.gov These penalties can manifest as reduced growth rate, lower sporulation, or decreased virulence. nih.govresearchgate.net The existence and extent of a fitness penalty are crucial for resistance management, as they can influence whether a resistant strain persists in the population when the selection pressure (the fungicide) is removed. nih.gov However, fitness penalties are not universal; in some cases, resistant strains show no discernible fitness cost compared to their sensitive counterparts. nih.gov

Strategies for Resistance Management in Plant Pathogens

To preserve the effectiveness of azoxystrobin and other QoI fungicides, strict resistance management strategies are essential. wikipedia.org These strategies, often guided by organizations like the Fungicide Resistance Action Committee (FRAC), aim to minimize the selection pressure that drives the evolution of resistant fungal populations. pomais.comepa.gov Key strategies include:

Alternating and Tank-Mixing: Avoid repeated, consecutive applications of azoxystrobin or other Group 11 fungicides. Instead, they should be rotated or used in a tank mix with fungicides from different FRAC groups that have different modes of action. epa.govredeagleinternational.com

Limiting Applications: The total number of applications of Group 11 fungicides should be limited per growing season, as specified by product labels or local recommendations. epa.gov

Preventative Use: Apply fungicides preventatively based on disease forecasting models rather than curatively after a disease is established. redeagleinternational.com

Integrated Pest Management (IPM): Fungicide use should be part of a broader IPM program that includes non-chemical control methods such as using disease-resistant crop varieties, managing irrigation, and practicing good sanitation to reduce disease pressure. redeagleinternational.comepa.gov

Adherence to these strategies helps to delay the development of resistance and extend the useful lifespan of valuable fungicides like azoxystrobin. pomais.com

Table 2: Key Strategies for Managing Azoxystrobin Resistance

StrategyDescriptionRationale
Rotation Alternating applications of Group 11 fungicides with fungicides from different FRAC groups. redeagleinternational.comExposes the pathogen population to different modes of action, reducing selection pressure for any single resistance mechanism.
Mixtures Applying azoxystrobin in a tank mix with a fungicide from a different, effective FRAC group. epa.govProvides multiple modes of action simultaneously, making it more difficult for a pathogen to survive and develop resistance.
Application Limits Restricting the number of sequential and total seasonal applications of Group 11 fungicides. epa.govReduces the overall selection pressure on the fungal population.
IPM Integration Using cultural practices, resistant varieties, and disease scouting to minimize reliance on fungicides. epa.govLowers disease incidence and reduces the need for fungicide applications, thereby decreasing selection pressure.

Chemical Synthesis and Derivatization of Azoxystrobin Acid for Research Purposes

Laboratory Synthesis Pathways from Azoxystrobin (B1666510)

The laboratory synthesis of azoxystrobin acid from its parent compound, azoxystrobin, is primarily achieved through chemical hydrolysis. This process targets the methyl ester group of azoxystrobin, converting it into a carboxylic acid functional group.

A documented method involves the hydrolysis of technical-grade azoxystrobin using a base in a mixed solvent system. csic.es Specifically, lithium hydroxide (B78521) monohydrate (LiOH∙H₂O) is used as the hydrolyzing agent in a solution of isopropanol (B130326) and water. csic.es The reaction is typically conducted at room temperature with stirring for several hours to ensure the conversion of the ester to the carboxylic acid. csic.es The process is carefully monitored as incomplete reactions can occur; under certain acidic conditions, the azoxystrobin molecule remains largely unchanged. csic.es

The general reaction scheme involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group in azoxystrobin, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylate salt of this compound. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final this compound product. csic.es

Table 1: Example Laboratory Synthesis Protocol for this compound

This interactive table summarizes a typical laboratory procedure for synthesizing this compound from Azoxystrobin.

ParameterDetailsSource
Starting Material Azoxystrobin (technical grade) csic.es
Reagents Lithium hydroxide monohydrate (LiOH∙H₂O) csic.es
Solvent System Isopropanol and Water csic.es
Reaction Time 3 hours csic.es
Temperature Room Temperature csic.es
Key Transformation Hydrolysis of the methyl ester to a carboxylic acid csic.es
Work-up Step 1 Extraction with ethyl ether (to remove unreacted azoxystrobin) csic.es
Work-up Step 2 Acidification of the aqueous phase with KHSO₄ to pH ~3 csic.es
Outcome Precipitation of this compound csic.es

Challenges in Controlled Derivatization and Purification

While the synthesis pathway appears direct, the controlled derivatization and subsequent purification of this compound present notable challenges for researchers.

One significant hurdle is achieving a complete and clean reaction. The synthesis of this compound can be more difficult than anticipated. csic.es For instance, attempting the hydrolysis under smooth acidic conditions often results in the recovery of the unchanged starting material, highlighting the need for carefully optimized basic conditions. csic.es

Purification of the final product is a multi-step process that underscores the difficulty in isolating the target compound. csic.esacs.org Following the initial reaction, a liquid-liquid extraction is required to remove any unreacted, more lipophilic azoxystrobin. csic.es The aqueous layer, containing the lithium salt of this compound, must then be carefully acidified to a specific pH (typically pH 2-3) to precipitate the acid product. csic.es This precipitate is then collected, often through another extraction into an organic solvent. csic.es This complex procedure is necessary to separate the desired acid from the starting material and other potential byproducts. The need for such rigorous purification can be a bottleneck, especially when preparing materials for highly sensitive applications like in vitro studies. acs.org

Table 2: Challenges and Solutions in this compound Synthesis and Purification

This interactive table outlines common difficulties encountered during the laboratory preparation of this compound and the corresponding procedural solutions.

ChallengeDescriptionSolution / MethodSource
Incomplete Reaction The ester group on azoxystrobin is resistant to hydrolysis under certain conditions (e.g., mild acid).Use of a strong base (LiOH∙H₂O) in a suitable solvent system (isopropanol/water) at room temperature. csic.es
Product Isolation The desired this compound is mixed with unreacted starting material after the reaction.A multi-step work-up procedure involving extraction, acidification, and re-extraction is employed. csic.es
Purification Complexity Separating the polar acid product from the non-polar parent compound requires careful control.Initial extraction with a non-polar solvent (ethyl ether) to remove unreacted azoxystrobin. csic.es
Precipitation Control The synthesized acid must be carefully precipitated from the aqueous solution.Precise acidification with an agent like potassium hydrogen sulfate (B86663) (KHSO₄) to a target pH of 2-3. csic.es

Applications in Immunoassay Development and Antibody Recognition Studies

This compound is an indispensable tool in the development of modern immunochemical assays for detecting the parent fungicide and its metabolites. researchgate.netnih.gov Its primary role in this context is as a hapten. acs.org A hapten is a small molecule that, on its own, does not provoke an immune response but can become immunogenic when conjugated to a larger carrier molecule, such as a protein. nih.govacs.org

In these studies, the carboxylic acid group of this compound serves as a convenient chemical handle for conjugation to carrier proteins like keyhole limpet hemocyanin (KLH). acs.org The resulting hapten-protein conjugate is then used to immunize animals, typically mice, to generate monoclonal antibodies (mAbs). nih.govacs.org These antibodies are specifically designed to recognize the chemical structure of the hapten.

Researchers have successfully used this approach to produce monoclonal antibodies that can bind with high affinity and specificity to azoxystrobin and its key transformation products, including this compound. researchgate.netnih.gov An antibody was identified that demonstrated the ability to bind with subnanomolar affinity to azoxystrobin, its acid derivative, and other related compounds. researchgate.netnih.gov

These highly specific antibodies are the critical immunoreagents in developing sensitive analytical methods like the enzyme-linked immunosorbent assay (ELISA). researchgate.netatzlabs.com Such immunoassays provide a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for screening agricultural products and environmental samples for azoxystrobin residues. acs.orgacs.orgnih.gov The development of antibodies that recognize both the parent compound and its major metabolite, this compound, allows for a more comprehensive assessment of total residue levels. researchgate.netnih.gov

Table 3: Research Findings on this compound in Immunoassay Development

This interactive table summarizes key applications and findings related to the use of this compound in antibody and immunoassay research.

Application / FindingDescriptionSignificanceSource
Hapten Synthesis The carboxylic acid function of this compound is used to conjugate it to a carrier protein (e.g., KLH).Creates an immunogenic molecule capable of eliciting a specific antibody response. nih.govacs.org
Antibody Generation Immunization with the hapten-protein conjugate leads to the production of monoclonal antibodies (mAbs).Generates highly specific biological recognition elements for azoxystrobin and its derivatives. nih.govacs.org
Antibody Specificity Antibodies were developed that bind not only to azoxystrobin but also to its acid metabolite.Allows for the development of assays that can detect both the parent compound and its main breakdown product. researchgate.netnih.gov
Assay Development The generated antibodies are used to create direct competitive ELISAs (dc-ELISA) for residue analysis.Provides a sensitive, rapid, and cost-effective method for monitoring azoxystrobin residues in crops. acs.orgacs.org
High-Affinity Binding An antibody was identified with subnanomolar affinity for both azoxystrobin and this compound.Enables the development of highly sensitive immunoassays for qualitative and quantitative analysis. researchgate.netnih.gov

Future Research Directions and Unaddressed Questions

Comprehensive Environmental Risk Assessment of Azoxystrobin (B1666510) Acid

A significant gap in current knowledge is the lack of a comprehensive environmental risk assessment specifically for azoxystrobin acid. The metabolite is known to leach through soil and potentially contaminate groundwater, a characteristic that warrants a more thorough investigation of its persistence and mobility in different soil types and hydrogeological conditions. epa.gov While azoxystrobin is known to be toxic to a range of non-target organisms, including freshwater and marine fish and aquatic invertebrates, there is a scarcity of data on the specific toxicity of this compound. epa.govnih.gov Reviews on the subject have highlighted that environmental concentrations of the parent compound, azoxystrobin, have been found to exceed the Regulatory Acceptable Concentration (RAC) for aquatic invertebrates, underscoring the urgency of assessing the risks posed by its persistent metabolites. nih.govresearchgate.net Future research priorities should include:

Comparative Toxicity Studies: Direct, comparative studies on the acute and chronic toxicity of this compound versus the parent compound on a wide array of non-target organisms (e.g., algae, invertebrates, fish, amphibians).

Persistence and Mobility: Detailed investigations into the half-life and degradation kinetics of this compound in diverse environmental matrices, including soil, sediment, and water under various conditions (e.g., pH, temperature, microbial activity).

Bioaccumulation Potential: Although the octanol-water partition coefficient (Log K_ow) for this compound's parent compound is below the typical threshold for bioaccumulation concern, specific studies on the bio-concentration factor and bioaccumulation potential for this compound itself are largely absent and critically needed. nih.gov

Advanced Bioremediation and Phytoremediation Strategies for Contaminated Sites

Developing effective and sustainable strategies to remediate sites contaminated with azoxystrobin and its acid metabolite is a crucial area for future research. Bioremediation, which utilizes microorganisms to degrade contaminants, and phytoremediation, which uses plants for cleanup, are promising avenues. nih.govcpsjournal.org

Bioremediation: Research has shown that bioaugmentation—introducing specific microbial strains or consortia to contaminated soil—can significantly enhance the degradation of azoxystrobin. nih.gov For instance, consortia of bacteria such as Bacillus cereus and Bacillus megaterium, along with fungi like Aphanoascus terreus, have proven effective in degrading the parent compound. nih.gov Future work should focus on isolating and characterizing microbial strains that can specifically target and efficiently degrade this compound, and optimizing conditions for their application in the field. frontiersin.org

Phytoremediation: The potential of various plant species to take up and metabolize azoxystrobin and this compound has been explored. Studies have evaluated the efficacy of plants like Plantago major L. (Common Plantain), Helianthus annuus L. (Sunflower), and Glycine (B1666218) max L. (Soybean) in cleaning contaminated soils. researchgate.net Research indicates that the accumulation efficiency of both the parent compound and this compound was higher in the roots than in the shoots of these plants. researchgate.net Further investigation is needed to identify hyper-accumulating plant species and to understand the mechanisms of uptake, translocation, and detoxification of this compound within these plants. ingentaconnect.comepa.gov

Phytoremediation Potential of Selected Plant Species for Azoxystrobin and this compound in Soil researchgate.net
Plant SpeciesCompoundPlant PartAccumulation EfficiencyNotes
Plantago major L.Azoxystrobin & this compoundRootsHighConsidered suitable for phytoremediation of azoxystrobin-contaminated soil.
Glycine max L.Azoxystrobin & this compoundRootsHigh
Helianthus annuus L.Azoxystrobin & this compoundRootsModerate-High

Elucidation of Complete Degradation Pathways and Novel Metabolites

The primary pathway for the formation of this compound is the hydrolysis of the methyl ester group of the parent azoxystrobin molecule. epa.govfao.org However, the complete degradation pathway of this compound itself is not fully understood. Research has identified novel metabolic pathways in microorganisms that can degrade azoxystrobin without necessarily forming persistent acid products.

For example, the bacterium Ochrobactrum anthropi strain SH14 has been shown to degrade azoxystrobin via a novel pathway, forming intermediate products that are further transformed without the accumulation of persistent compounds. nih.gov Similarly, Bacillus licheniformis strain TAB7 can transform azoxystrobin into (E)-azoxystrobin amine, a metabolite found to be less toxic than the parent compound. medchemexpress.com These findings suggest that alternative, and potentially more desirable, degradation pathways exist.

Future research should aim to:

Map the complete microbial degradation pathways of this compound.

Identify the specific enzymes and genes responsible for its breakdown. researchgate.net

Screen for novel microorganisms capable of mineralizing this compound completely.

Investigate the formation of other, yet unidentified, metabolites to ensure a full accounting of the terminal residues.

Key Compounds in Azoxystrobin Metabolism and Degradation fao.orgmedchemexpress.com
Compound NameCode/AliasRoleIdentified in Studies on
AzoxystrobinICIA5504Parent CompoundPlant, Livestock, Soil, and Water Metabolism
This compoundR234886Major MetabolitePlant, Livestock, Soil, and Water Metabolism
(E)-azoxystrobin amineNot specifiedNovel, Less-Toxic MetaboliteBacterial Biotransformation (Bacillus licheniformis)

Long-Term Ecological Impact on Ecosystems and Biodiversity

The potential for long-term ecological damage from persistent pesticide residues like this compound is a significant concern. Studies on the parent compound, azoxystrobin, have demonstrated wide-ranging ecotoxicological effects. For instance, it has been shown to negatively impact soil microbial communities by inhibiting the growth of beneficial bacteria and fungi, thereby altering soil biodiversity. nih.gov In aquatic systems, environmentally relevant concentrations of azoxystrobin can affect the structure and function of entire communities, from phytoplankton and zooplankton to macroinvertebrates. imdea-agua.org Terrestrial organisms are also at risk; studies on the land snail Theba pisana revealed that exposure to azoxystrobin induced oxidative stress, neurotoxicity, and physiological damage. nih.gov

Development of Ultra-Sensitive and High-Throughput Analytical Techniques

Effective monitoring and risk assessment of this compound are contingent upon the availability of robust analytical methods. A frequently cited challenge is the limited availability of validated, sensitive methods for detecting and quantifying azoxystrobin metabolites in complex environmental matrices like soil, sediment, and biological tissues. nih.govresearchgate.net

Current methods often rely on high-performance liquid chromatography (HPLC). researchgate.net While effective, these techniques can be time-consuming and may not be suitable for processing a large number of samples efficiently. There is a pressing need for the development of ultra-sensitive and high-throughput analytical techniques.

Future research in this area should focus on:

Advanced Mass Spectrometry: Developing methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification of this compound in diverse samples.

Immunoassays: Creating high-throughput methods such as the enzyme-linked immunosorbent assay (ELISA), which has been successfully developed for the parent compound, to enable rapid screening of numerous samples. acs.org

Biosensors: Investigating the potential of novel biosensor technologies for real-time, in-situ detection of this compound in water and soil.

Reference Standards: Ensuring the commercial availability of high-purity analytical reference standards for this compound and its other metabolites, which is a prerequisite for accurate method development and validation. nih.gov

Advancements in these analytical technologies are essential for generating the vast amount of data needed for comprehensive environmental monitoring, risk assessment, and the evaluation of remediation strategies. nih.govresearchgate.net

Q & A

Q. How can researchers assess the acute toxicity of azoxystrobin acid in aquatic organisms?

To evaluate acute toxicity, use static test systems with controlled exposure durations (e.g., 96 hours) and calculate LC50 values via probit analysis. For example, in Pelophylax ridibundus tadpoles, the 96-hour LC50 was determined as 0.358 ppm using this method . Toxicity thresholds (e.g., SLOT/SLOD) can further contextualize risks by comparing LC50 values to established toxic load criteria .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying azoxystrobin and its metabolites. For soil and plant tissues, measure root/leaf accumulation differences (e.g., Glycine max roots accumulated 25.32 mg/kg azoxystrobin) and use surfactants like Tween 80 to enhance desorption from soil matrices . Near-infrared spectroscopy with PLSR modeling (RP = 0.91 for azoxystrobin) offers rapid, non-destructive alternatives .

Q. What are the established toxicity thresholds for azoxystrobin in ecotoxicological studies?

The Dangerous Toxic Load (DTL) for azoxystrobin is defined as 2900 mg·min/m³ for SLOT (Specified Level of Toxicity) and 11,000 mg·min/m³ for SLOD (Significant Likelihood of Death). These thresholds integrate exposure duration and concentration, validated through probit analysis of LC50 data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate phytoremediation potential for azoxystrobin-contaminated soils?

Select plant species with high root accumulation (e.g., Glycine max, Plantago major) and compare translocation rates to leaves. Use controlled greenhouse trials with spiked soil concentrations and quantify uptake via HPLC. For enhanced remediation, apply surfactants like Tween 80 to increase bioavailability. Plantago major with Tween 80 improved azoxystrobin desorption by 15% compared to untreated soil .

Q. What in silico approaches are effective for analyzing azoxystrobin’s molecular interactions with fungal targets?

Use molecular docking and contact frequency analysis to compare binding affinities. For example, 2-coumaroylquinic acid showed stronger hydrogen bonding with CATALASE PEROXIDASES 2 (residues Phe316, Lys318) than azoxystrobin, which only interacted with His141. Cluster analysis and Gibbs free energy calculations further validate binding stability .

Q. How do fungal pathogens develop resistance to azoxystrobin, and what transcriptomic methods can identify resistance mechanisms?

Resistance involves upregulation of mitochondrial respiratory genes (e.g., alternative oxidase MP01927) and lipid catabolism pathways. Use RNA-seq to profile differential gene expression post-exposure. GO enrichment analysis (e.g., GO:0016042 for lipid catabolism) identifies activated pathways, while qPCR validates key genes like lipases and NADH dehydrogenases .

Q. What methodologies are critical for studying the environmental fate of this compound and its metabolites?

Combine soil column experiments with LC-MS/MS to track degradation products (e.g., this compound, Z-metabolite). Monitor metabolite persistence in water using EPA Method 1699 and validate detection limits (e.g., 0.1 µg/L for this compound in well water) . Isotopic labeling (e.g., ¹⁴C-azoxystrobin) can trace adsorption/desorption dynamics in soil-plant systems.

Key Methodological Considerations

  • Contradictions in Toxicity Claims : While some sources describe azoxystrobin as "low toxicity" , ecotoxicological data demonstrate acute aquatic toxicity (LC50 = 0.358 ppm in tadpoles) . Researchers must contextualize claims using species-specific and life-stage-dependent toxicity assays.
  • Data Interpretation : Address binding affinity discrepancies in silico (e.g., azoxystrobin vs. flavonoids ) by combining computational predictions with in vitro enzyme inhibition assays.

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